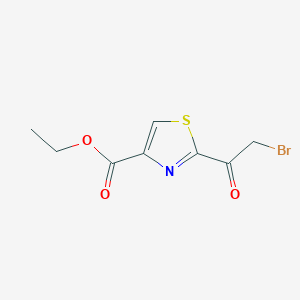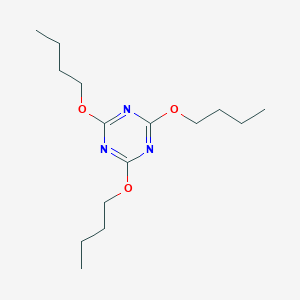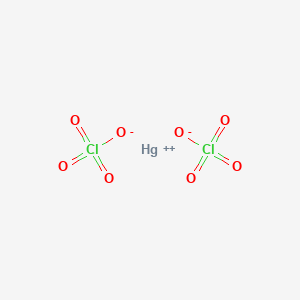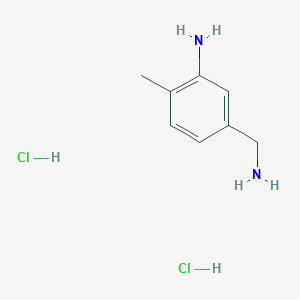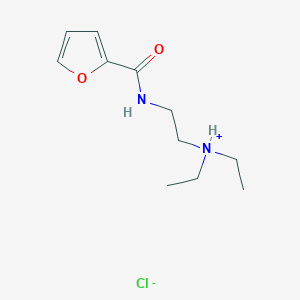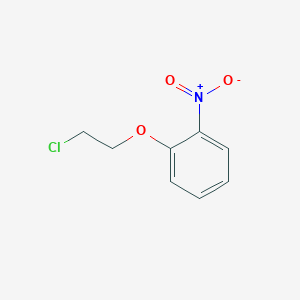![molecular formula C49H68N10O10S2 B012769 Octreotide[reduced] CAS No. 108102-46-1](/img/structure/B12769.png)
Octreotide[reduced]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octreotide[reduced] is a synthetic peptide derived from somatostatin, a hormone that regulates various physiological processes in the body. Octreotide[reduced] is a truncated form of octreotide, which has been modified to increase its stability and reduce its toxicity. This peptide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neuroscience, and endocrinology.
作用机制
Octreotide[reduced] exerts its effects by binding to somatostatin receptors, which are present in various tissues throughout the body. By binding to these receptors, octreotide[reduced] inhibits the secretion of hormones and neurotransmitters, leading to a variety of physiological effects. Additionally, octreotide[reduced] has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.
生化和生理效应
Octreotide[reduced] has a number of biochemical and physiological effects, including inhibition of growth hormone secretion, suppression of insulin secretion, and modulation of neurotransmitter release. Additionally, octreotide[reduced] has been shown to induce apoptosis in cancer cells, leading to tumor regression.
实验室实验的优点和局限性
Octreotide[reduced] has several advantages for use in laboratory experiments. It is stable, easily synthesized, and has a high affinity for somatostatin receptors. However, its effects can be variable depending on the tissue and receptor type, and its use may be limited by its high cost.
未来方向
There are several potential future directions for research on octreotide[reduced]. One area of interest is the development of novel analogs with improved stability and potency. Additionally, further studies are needed to fully elucidate the mechanisms of action of octreotide[reduced] in different tissues and cell types. Finally, octreotide[reduced] may have potential applications in other areas of research, such as immunology and infectious diseases.
In conclusion, octreotide[reduced] is a promising peptide with a wide range of potential applications in scientific research. Its stability, potency, and ability to modulate various physiological processes make it an attractive candidate for further investigation. With continued research, octreotide[reduced] may become an important tool for understanding and treating a variety of diseases and conditions.
合成方法
Octreotide[reduced] is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
科学研究应用
Octreotide[reduced] has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer, where octreotide[reduced] has been shown to inhibit the growth of various types of tumors, including neuroendocrine tumors and breast cancer. Octreotide[reduced] has also been investigated for its potential use in the treatment of acromegaly, a condition caused by excess growth hormone secretion. Additionally, octreotide[reduced] has been studied for its effects on the central nervous system, where it has been shown to modulate neurotransmitter release and improve cognitive function.
属性
CAS 编号 |
108102-46-1 |
|---|---|
产品名称 |
Octreotide[reduced] |
分子式 |
C49H68N10O10S2 |
分子量 |
1021.3 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2R)-1-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C49H68N10O10S2/c1-28(61)39(25-60)56-48(68)41(27-71)58-49(69)42(29(2)62)59-44(64)36(19-11-12-20-50)53-46(66)38(23-32-24-52-35-18-10-9-17-33(32)35)55-45(65)37(22-31-15-7-4-8-16-31)54-47(67)40(26-70)57-43(63)34(51)21-30-13-5-3-6-14-30/h3-10,13-18,24,28-29,34,36-42,52,60-62,70-71H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1 |
InChI 键 |
CIUSIIWVMHENRE-OULOTJBUSA-N |
手性 SMILES |
C[C@H]([C@@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O |
SMILES |
CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
规范 SMILES |
CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
序列 |
FCFWKTCT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




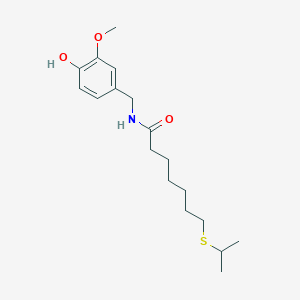
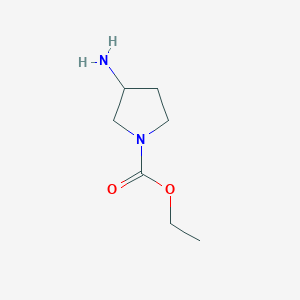
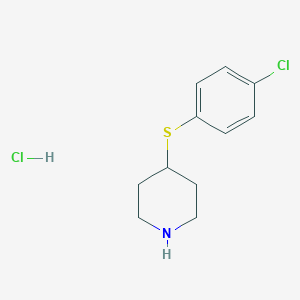
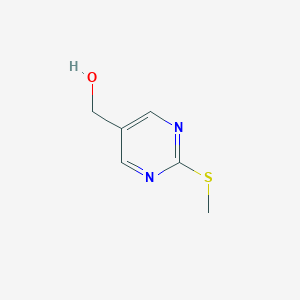
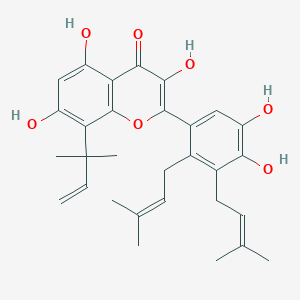
![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
